molecular formula C22H20ClNO B140312 1-Benzhydryl-3-(4-chlorophenoxy)azetane CAS No. 132924-45-9

1-Benzhydryl-3-(4-chlorophenoxy)azetane

Cat. No. B140312
M. Wt: 349.9 g/mol
InChI Key: AMOXRAVWRRFAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzhydryl-3-(4-chlorophenoxy)azetane” is a chemical compound . The exact details about this compound are not widely available. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of “1-Benzhydryl-3-(4-chlorophenoxy)azetane” is C22H20O1N1Cl1 . The InChI key is UBEKTIGGERFLPJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties like melting point, boiling point, density, etc., are not specified in the available sources.

Safety And Hazards

The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to GHS classification . The hazard statements include H410 . Precautionary statements include P273, P391, and P501 . It’s important to handle this compound with care, avoiding skin and eye contact, and ensuring good ventilation in the working area .

properties

IUPAC Name

1-benzhydryl-3-(4-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOXRAVWRRFAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344511
Record name 1-Benzhydryl-3-(4-chlorophenoxy)azetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(4-chlorophenoxy)azetane

CAS RN

132924-45-9
Record name 1-Benzhydryl-3-(4-chlorophenoxy)azetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred slurry of 41.3 g (1.03 mole) of 60% sodium hydride (in mineral oil) in 500 ml of dry dimethylformamide under nitrogen atmosphere was heated to 50° C. and 22.5 g (0.94 mole) of 1-diphenylmethyl-3-azetidinol in 700 ml of dry dimethylformamide was added dropwise at a rate which maintained the temperature between 70°-80° C. and allowed a gentle evolution of hydrogen. After the addition was complete, the reaction mixture was stirred for 2 hr at 90° C., then 125 g (0.94 mole) of 1-chloro-4-fluorobenzene was added dropwise. The reaction mixture was stirred at 90° C. under nitrogen for 24 hr, then stirred an additional 24 hr while the reaction mixture cooled to ambient temperature. The reaction mixture was poured into 6 liter of ice water and the solid which formed was collected by filtration to yield 271 g of wet crude product. A sample was recrystallized for elemental analysis from ethanol, yielding a fine tan crystalline product in 82.4% yield, m.p. 113°-114° C.
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
125 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Five
Yield
82.4%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.